molecular formula C20H18N6O2S B2796781 N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894062-07-8

N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2796781
CAS RN: 894062-07-8
M. Wt: 406.46
InChI Key: ZRAADXUKDACKKR-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in medicinal chemistry, including a methoxyphenyl group, a pyridinyl group, and a 1,2,4-triazolo[4,3-b]pyridazine group . These groups are often found in compounds with diverse pharmacological activities, such as anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazolo[4,3-b]pyridazine group, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This group can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be influenced by the presence of the triazolo[4,3-b]pyridazine group .

Scientific Research Applications

Anticancer Activity: Research suggests that this compound may possess anticancer properties. It could inhibit specific pathways involved in cancer cell growth, proliferation, and survival. Further studies are needed to explore its potential as an anticancer agent.

Anti-inflammatory Effects: “N-(3-methoxybenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” has shown anti-inflammatory effects in preclinical models. It could be investigated for its role in managing inflammatory conditions.

Neuroprotective Potential: Given its structural features, the compound might have neuroprotective effects. Researchers could explore its ability to prevent neuronal damage and promote neural health.

Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones: The compound serves as a key intermediate in the synthesis of pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. These derivatives exhibit interesting biological activities .

Energetic Ionic Compounds: A practical synthetic route involving this compound has been employed to create 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds. These compounds demonstrate good detonation performances and low sensitivities .

Chiral Pyrazolo[3,4-b]pyridin-6-ones

Recent research highlights the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines efficiently produces structurally diverse chiral derivatives .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures are known to bind to a variety of enzymes and receptors, leading to their diverse biological activities .

Future Directions

Compounds with similar structures have been the subject of ongoing research due to their diverse pharmacological activities . Future research could explore the potential biological activities of this specific compound, as well as its potential uses in drug design and development .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-16-4-2-3-14(11-16)12-22-19(27)13-29-20-24-23-18-6-5-17(25-26(18)20)15-7-9-21-10-8-15/h2-11H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAADXUKDACKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

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